Lipophilicity Profile: Between Methyl and Boc Analogs
1-Cyclopropylazetidin-3-ol exhibits a predicted XLogP3 value of 0.0, which is 0.6 log units more lipophilic than 1-methylazetidin-3-ol (XLogP3 = -0.6) but substantially less lipophilic than the bulky 1-Boc-azetidin-3-ol (XLogP3 > 2.0) [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.0 |
| Comparator Or Baseline | 1-Methylazetidin-3-ol: XLogP3 = -0.6; 1-Boc-azetidin-3-ol: XLogP3 > 2.0 |
| Quantified Difference | 0.6 log units more lipophilic than methyl analog; at least 2.0 log units less lipophilic than Boc analog. |
| Conditions | Predicted XLogP3 values from PubChem (target) and vendor-reported computed descriptors (comparators). |
Why This Matters
Intermediate lipophilicity is critical for achieving a balance between membrane permeability and aqueous solubility, reducing the likelihood of attrition due to poor oral bioavailability or formulation challenges.
- [1] PubChem. 1-Cyclopropylazetidin-3-ol (CID 121209144), 1-Methylazetidin-3-ol (CID 57149531). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 22, 2026). View Source
